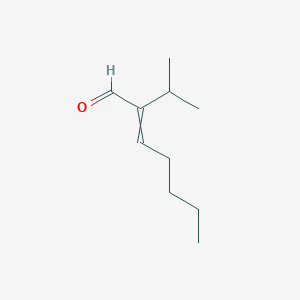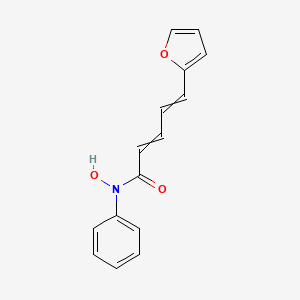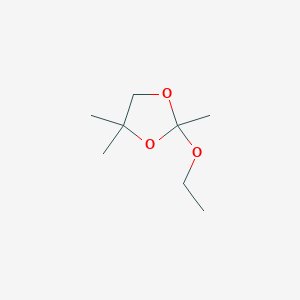![molecular formula C13H10O2S B14588061 (2-Phenylthieno[2,3-b]furan-5-yl)methanol CAS No. 61254-98-6](/img/structure/B14588061.png)
(2-Phenylthieno[2,3-b]furan-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenylthieno[2,3-b]furan-5-yl)methanol is a heterocyclic compound that features a unique structure combining a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylthieno[2,3-b]furan-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylthieno[2,3-b]furan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The phenyl group or the thieno[2,3-b]furan core can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol moiety can yield (2-Phenylthieno[2,3-b]furan-5-yl)aldehyde or (2-Phenylthieno[2,3-b]furan-5-yl)carboxylic acid .
Scientific Research Applications
(2-Phenylthieno[2,3-b]furan-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Phenylthieno[2,3-b]furan-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Phenylthieno[2,3-b]furan-5-yl)methanol include:
(2-Phenylfuran-5-yl)methanol: Lacks the thieno ring, which may affect its chemical reactivity and biological activity.
(2-Phenylthieno[2,3-b]furan-5-yl)ethanol: Has an ethanol moiety instead of methanol, which may influence its solubility and reactivity.
(2-Phenylthieno[2,3-b]furan-5-yl)aldehyde: An oxidized form that may have different applications and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a phenyl group, a thieno[2,3-b]furan core, and a methanol moiety.
Properties
CAS No. |
61254-98-6 |
|---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
(2-phenylthieno[2,3-b]furan-5-yl)methanol |
InChI |
InChI=1S/C13H10O2S/c14-8-11-6-10-7-12(15-13(10)16-11)9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
ZZZRVBYAKBQJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)SC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
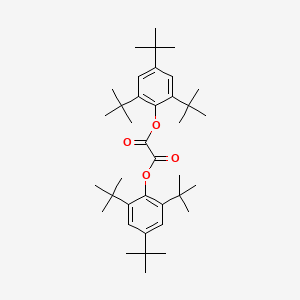


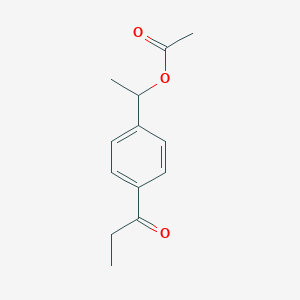

![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
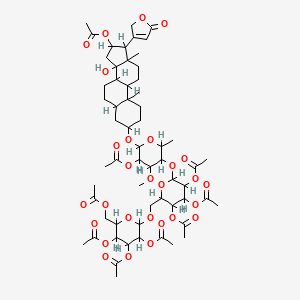
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
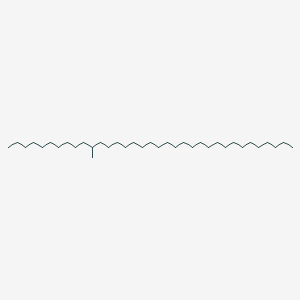
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
